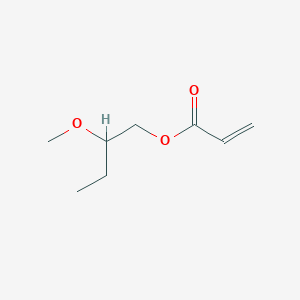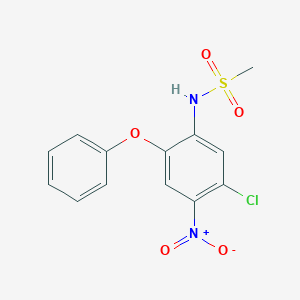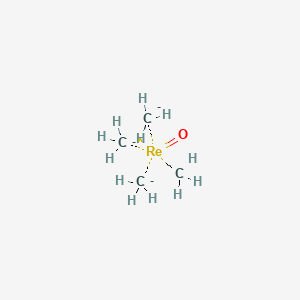
Rhenium, tetramethyloxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhenium, tetramethyloxo- is a chemical compound with the formula C₄H₁₂ORe. It is a rhenium-based compound that has garnered interest due to its unique properties and potential applications in various fields. Rhenium itself is a rare, silvery-white, heavy transition metal with the atomic number 75. It is known for its high melting point, resistance to wear and corrosion, and ability to form compounds in multiple oxidation states.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rhenium, tetramethyloxo- typically involves the reaction of rhenium heptoxide (Re₂O₇) with methanol (CH₃OH) under controlled conditions. The reaction proceeds as follows:
[ \text{Re}_2\text{O}_7 + 4 \text{CH}_3\text{OH} \rightarrow 2 \text{ReO(CH}_3)_4 + 3 \text{H}_2\text{O} ]
This reaction is carried out at room temperature, and the product is isolated as a fine black powder .
Industrial Production Methods
Industrial production of rhenium compounds, including rhenium, tetramethyloxo-, often involves the extraction of rhenium from molybdenite ores. Rhenium is obtained as a by-product of molybdenum refinement. The extracted rhenium is then subjected to various chemical processes to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions
Rhenium, tetramethyloxo- undergoes several types of chemical reactions, including:
Oxidation: Rhenium compounds can be oxidized to form higher oxidation state species, such as rhenium heptoxide (Re₂O₇).
Reduction: Reduction reactions can convert rhenium compounds to lower oxidation states.
Substitution: Rhenium compounds can undergo substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as hydrogen (H₂) and carbon monoxide (CO) are often used.
Substitution: Various organic ligands can be used to replace existing ligands in rhenium compounds.
Major Products Formed
Oxidation: Rhenium heptoxide (Re₂O₇)
Reduction: Lower oxidation state rhenium compounds
Substitution: Rhenium complexes with different organic ligands
Scientific Research Applications
Rhenium, tetramethyloxo- has several scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential use in biological imaging and as a therapeutic agent.
Medicine: Explored for its potential in cancer therapy due to its ability to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of rhenium, tetramethyloxo- involves its ability to interact with various molecular targets and pathways. In cancer therapy, for example, rhenium compounds can induce the overproduction of reactive oxygen species (ROS), leading to lysosomal damage and apoptosis in cancer cells. The compound’s ability to form different geometric configurations with various ligands allows it to target specific cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- Rhenium heptoxide (Re₂O₇)
- Rhenium dioxide (ReO₂)
- Rhenium trioxide (ReO₃)
- Rhenium disulfide (ReS₂)
Uniqueness
Rhenium, tetramethyloxo- is unique due to its specific ligand configuration and its ability to form stable complexes with organic ligands. This makes it particularly useful in applications requiring precise molecular targeting and stability under various conditions .
Properties
CAS No. |
53022-70-1 |
|---|---|
Molecular Formula |
C4H12ORe-4 |
Molecular Weight |
262.34 g/mol |
InChI |
InChI=1S/4CH3.O.Re/h4*1H3;;/q4*-1;; |
InChI Key |
WHOGZALXYHPJCQ-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].[CH3-].[CH3-].O=[Re] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methoxy-N-methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14645033.png)
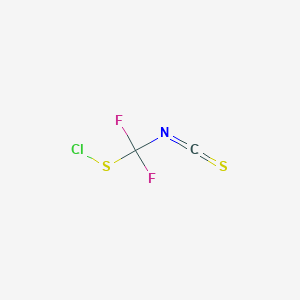
![Dibromo[tris(pentafluorophenyl)]-lambda~5~-stibane](/img/structure/B14645044.png)
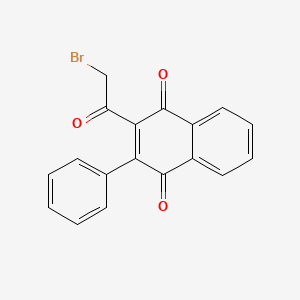
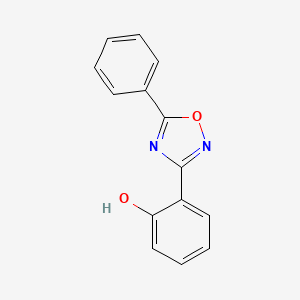


![(6Z)-6-{[1-(2-Phenylhydrazinyl)naphthalen-2-yl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B14645062.png)
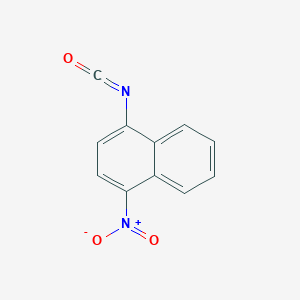
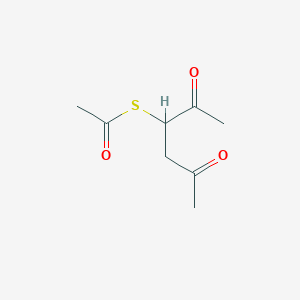
![2-{[2-(Prop-2-en-1-yl)phenyl]methyl}oxirane](/img/structure/B14645080.png)
